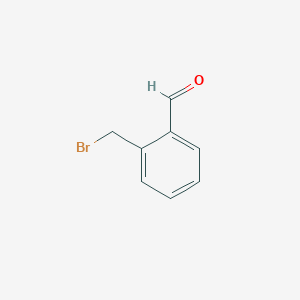

2-(Bromometil)benzaldehído

Descripción general

Descripción

2-(Bromomethyl)benzaldehyde, also known as 2-(Bromomethyl)benzaldehyde, is a useful research compound. Its molecular formula is C8H7BrO and its molecular weight is 199.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Bromomethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de compuestos heterocíclicos

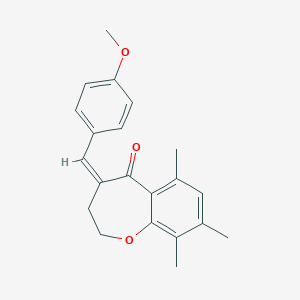

El 2-(Bromometil)benzaldehído se utiliza en la síntesis de derivados de pirido1,2-bbenzazepina . Estos compuestos son de interés debido a su presencia en muchos compuestos naturales y fármacos, ofreciendo una gama de propiedades biológicas. La síntesis implica reacciones con 2-metilpiridinas y puede conducir a compuestos con propiedades citoprotectoras significativas.

Síntesis orgánica

En química orgánica, el this compound sirve como precursor de benzaldehídos sustituidos . Está involucrado en un procedimiento de reducción/acoplamiento cruzado de dos pasos en un solo recipiente, que es una piedra angular en la síntesis de moléculas pequeñas y altamente funcionalizadas cruciales para el diseño de fármacos y la ciencia de materiales.

Química medicinal

El compuesto juega un papel en el desarrollo de nuevos compuestos medicinales, como la síntesis de heterociclos biológicamente activos . Estos heterociclos forman la columna vertebral de un gran porcentaje de fármacos farmacéuticos y se sintetizan utilizando principios de química verde, reduciendo el impacto ambiental.

Ciencia de materiales

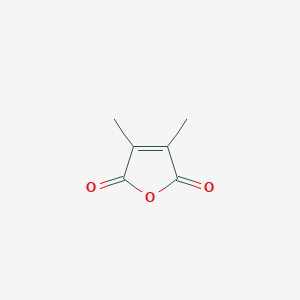

El this compound se utiliza en la ciencia de materiales para la síntesis de materiales de calidad técnica . Está involucrado en reacciones como acoplamientos carbonílicos de Stille y condensación de Knoevenagel, contribuyendo a la creación de nuevos materiales con posibles aplicaciones industriales.

Química analítica

En química analítica, el this compound se utiliza para sintetizar compuestos que pueden analizarse utilizando técnicas como espectrometría de masas, IR y espectroscopia de RMN . Esto ayuda a comprender la estructura y las propiedades de nuevas entidades químicas.

Ciencias ambientales

El compuesto está involucrado en la síntesis verde de heterociclos , lo cual es parte de un esfuerzo para desarrollar métodos de síntesis ecológicos. Estos métodos tienen como objetivo producir moléculas rápidamente con excelentes rendimientos, utilizando menos energía y generando menos residuos.

Safety and Hazards

Mecanismo De Acción

Target of Action

2-(Bromomethyl)benzaldehyde is a chemical compound used in the synthesis of various complex structures . The primary targets of this compound are α-methylazines and methylazoles .

Mode of Action

The compound interacts with its targets through a series of reactions. The first step involves the alkylation of α-picolines with 2-(bromomethyl)benzaldehyde, leading to the formation of quaternary pyridinium salts . This reaction proceeds in anhydrous Me2CO at room temperature .

Biochemical Pathways

The compound affects the synthesis of various bi(tri)cyclic systems with a condensed pyrrole ring . The route of synthesis of 6H-pyrido1,2-bbenzazepinium salts includes several steps with the possibility of isolating intermediate 1-benzyl-2-methylpyridinium and 11-aryl-11-hydroxy-11,12-dihydro-6H pyrido1,2-bbenzazepinium bromides .

Pharmacokinetics

The compound is soluble in dichloromethane and methanol , which suggests it may have good bioavailability.

Result of Action

The molecular and cellular effects of 2-(Bromomethyl)benzaldehyde’s action are primarily seen in the synthesis of complex structures . For example, it is used in the synthesis of pyrido1,2-bbenzazepines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Bromomethyl)benzaldehyde. For instance, the efficiency of dehydration of intermediate carbinols increases with the use of protic solvents, an increase in heating time, and in the presence of electron-withdrawing substituents in the benzazepine moiety .

Análisis Bioquímico

Biochemical Properties

It is known that bromomethyl groups can participate in various reactions, such as free radical bromination and nucleophilic substitution . These reactions could potentially involve interactions with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that bromomethyl groups can participate in free radical reactions . In these reactions, a bromomethyl group can form a radical, which can then react with other molecules, potentially leading to changes in gene expression or enzyme activity.

Propiedades

IUPAC Name |

2-(bromomethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIVWSKQVHYIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460147 | |

| Record name | 2-(bromomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60633-91-2 | |

| Record name | 2-(bromomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

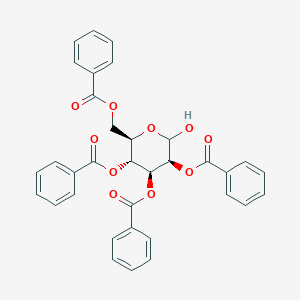

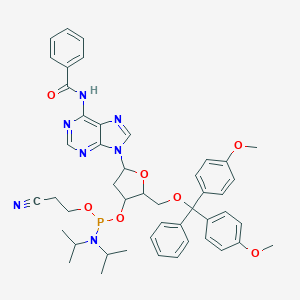

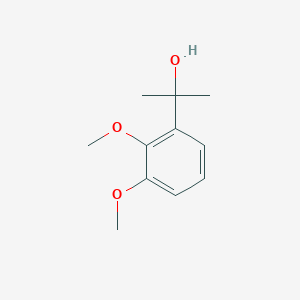

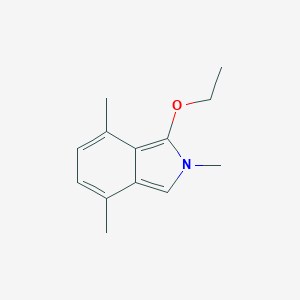

Feasible Synthetic Routes

Q1: What are the main synthetic applications of 2-(Bromomethyl)benzaldehyde?

A: 2-(Bromomethyl)benzaldehyde serves as a key starting material for synthesizing various heterocyclic compounds. For example, it reacts with arylhydrazines to produce 2-aryl-1,2-dihydrophthalazines [, ]. Additionally, it can be used to generate o-quinodimethane (o-QDM) intermediates through N-heterocyclic carbene catalysis, leading to the formation of functionalized 1-isochromanones when coupled with ketones like phenylglyoxylates, isatins, or trifluoromethyl ketones []. Furthermore, it reacts with primary amines to yield 2-substituted-isoindoles and 1-aryl-2-substituted-isoindoles [].

Q2: Can you elaborate on the reaction of 2-(Bromomethyl)benzaldehyde with arylhydrazines?

A: The reaction of 2-(Bromomethyl)benzaldehyde with arylhydrazines utilizes potassium carbonate (K₂CO₃) as a base and iron chloride (FeCl₃) as a catalyst in acetonitrile (CH₃CN) at 100°C []. This process yields 2-aryl-1,2-dihydrophthalazines with yields ranging from 60% to 91% []. This transformation is proposed to occur through an intermolecular condensation followed by an intramolecular nucleophilic substitution [].

Q3: How does the structure of 2-(Bromomethyl)benzaldehyde enable these diverse reactions?

A3: The presence of both an aldehyde group and a bromomethyl group on the benzene ring contributes to the reactivity of 2-(Bromomethyl)benzaldehyde. The aldehyde group participates in condensation reactions, while the bromomethyl group, being a good leaving group, facilitates nucleophilic substitutions. This combination allows for the construction of various heterocyclic systems, highlighting the versatility of this compound in organic synthesis.

Q4: Are there other heterocyclic systems that can be synthesized using 2-(Bromomethyl)benzaldehyde?

A: Research indicates that 2-(Bromomethyl)benzaldehyde and its benzophenone analogues are valuable precursors in the synthesis of pyrido[1,2-b][2]benzazepines [, ]. Additionally, they are utilized in creating new acridizinium salts [, ]. These examples further demonstrate the broad utility of 2-(Bromomethyl)benzaldehyde in constructing diverse heterocyclic compounds with potential biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)